molecular formula C20H21FN4OS B2527787 3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1427973-59-8

3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No. B2527787
M. Wt: 384.47
InChI Key: KTQJFVFSAWAQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction . The cyclopropyl group might be formed via a cyclopropanation reaction . The dimethylamino group could be introduced via a reductive amination where a ketone or aldehyde is reacted with dimethylamine . The fluorophenyl group could be introduced via a halogenation reaction of a phenyl group . The methylsulfanyl group could be introduced via a nucleophilic substitution reaction with methanethiol . The carboxamide group could be formed via the reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The cyclopropyl group would introduce strain into the molecule, which could have significant effects on its reactivity . The presence of both electron-donating (dimethylamino) and electron-withdrawing (cyano, carboxamide) groups would also affect the compound’s reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid . The cyclopropyl group could undergo ring-opening reactions . The dimethylamino group could be quaternized with an alkyl halide . The fluorophenyl group could undergo nucleophilic aromatic substitution reactions . The methylsulfanyl group could be oxidized to a sulfoxide or sulfone . The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (cyano, dimethylamino, carboxamide) would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. For example, the cyano group could release toxic hydrogen cyanide gas if the compound is heated . The compound could also be harmful or irritating if ingested, inhaled, or comes into contact with skin .

Future Directions

Future research on this compound could involve studying its reactivity in more detail, investigating its potential uses (for example, as a drug or a chemical intermediate), and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

3-cyano-6-cyclopropyl-N-[[4-(dimethylamino)-3-fluorophenyl]methyl]-2-methylsulfanylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-25(2)18-7-4-12(8-16(18)21)11-23-19(26)14-9-17(13-5-6-13)24-20(27-3)15(14)10-22/h4,7-9,13H,5-6,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJFVFSAWAQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CNC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.